1-Ethyl-3-piperidinamine Hydrochloride
Description
Historical Context and Structural Development
The development of this compound emerges from the broader historical evolution of piperidine chemistry, which began with the isolation of piperidine itself in 1850 by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours in 1852. The foundation compound piperidine was originally obtained through the treatment of piperine, derived from black pepper, with nitric acid, establishing the nomenclature connection to the genus name Piper. The systematic exploration of piperidine derivatives gained momentum throughout the twentieth century as researchers recognized the pharmacological potential of substituted piperidine structures.
The specific structural development of this compound represents an advancement in targeted molecular design within heterocyclic chemistry. The compound's structure incorporates both N-ethyl substitution at the primary nitrogen and an amino group positioned at the 3-carbon of the piperidine ring, creating a bifunctional molecule with enhanced synthetic utility. This dual functionality allows for diverse chemical transformations and serves as a critical intermediate in the synthesis of more complex pharmaceutical entities. The hydrochloride salt formation provides enhanced stability and improved handling characteristics compared to the free base form, which carries Chemical Abstracts Service number 6789-94-2.
Significance in Contemporary Chemical Research
Contemporary chemical research has established this compound as a pivotal intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting neurological disorders. The compound serves as an essential building block in the synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, which functions as an impurity reference standard for Amisulpride, an antipsychotic medication. This application demonstrates the compound's critical role in pharmaceutical quality control and analytical chemistry.
Research applications extend beyond pharmaceutical intermediates to encompass broader synthetic chemistry investigations. The compound's structural features enable its utilization in cascade enzyme reactions and biocatalytic transformations, representing an intersection between traditional organic synthesis and modern biotechnology approaches. Contemporary studies have explored the compound's potential in multi-enzyme cascade systems, where variants of galactose oxidase and imine reductase facilitate the conversion of protected amino alcohols to cyclic amine derivatives, achieving yields of up to 54% in isolated product formation.
The compound's significance in research methodology includes its application in structure-activity relationship studies, where the ethyl substitution pattern and amino functionality provide a framework for understanding molecular interactions with biological targets. This systematic approach to molecular modification enables researchers to optimize pharmaceutical compounds for enhanced efficacy and selectivity in therapeutic applications.
Position within Piperidine-based Compound Classification
This compound occupies a distinctive position within the comprehensive classification of piperidine-based compounds, which encompasses an extensive array of pharmaceutically active molecules. The piperidine structural motif appears in numerous therapeutic classes, including selective serotonin reuptake inhibitors such as Paroxetine, stimulants like Methylphenidate, antihistamines including Loratadine, antipsychotic medications such as Haloperidol and Risperidone, and opioid analgesics including Fentanyl analogs and Pethidine.
Within this classification system, this compound belongs to the subcategory of substituted aminopiperidines, characterized by the presence of both N-alkyl substitution and amino functionality within the ring system. This structural classification distinguishes it from simpler piperidine derivatives and positions it among more complex bifunctional molecules capable of participating in multiple synthetic transformations.
The following table presents key structural and physical properties that define the compound's position within piperidine-based compound classification:
The compound's classification extends to its synthetic accessibility and commercial availability. Multiple suppliers provide the compound in various purities ranging from 95% to 98%, indicating its established position as a reliable research chemical. The compound's classification as a heterocyclic building block reflects its fundamental utility in organic synthesis, while its specific structural features enable targeted applications in pharmaceutical intermediate chemistry.
Comparative analysis with related piperidine derivatives reveals the unique positioning of this compound within this chemical family. Unlike simple N-ethylpiperidine or unsubstituted 3-aminopiperidine, this compound combines both functionalities, creating enhanced synthetic versatility. The presence of the amino group at the 3-position provides reactivity distinct from compounds bearing amino substitution at other ring positions, while the N-ethyl group offers steric and electronic properties that influence both synthetic behavior and potential biological activity.
Properties
Molecular Formula |
C₇H₁₇ClN₂ |
|---|---|
Molecular Weight |
164.68 |
Synonyms |
3-Amino-1-ethylpiperidine Hydrochloride; 1-Ethyl-3-aminopiperidine Hydrochloride; 1-Ethylpiperidin-3-ylamine Hydrochloride; 3-Amino-1-ethylpiperidine Hydrochloride; 3-Amino-N-ethylpiperidine Hydrochloride; N-Ethyl-3-aminopiperidine Hydrochloride; NSC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-piperidinamine hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting the nervous system and pain management.
Pain Management
Recent studies have explored the potential of piperidine derivatives, including this compound, as dual-targeting ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. For instance, a series of compounds based on the piperidine structure demonstrated significant analgesic activity in both animal models of pain, indicating that modifications to the piperidine core can enhance therapeutic efficacy .
Anticancer Activity
Piperidine derivatives have also been investigated for their anticancer properties. Research indicates that compounds derived from piperidine structures exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a piperidine-based compound showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Synthetic Routes
A notable synthetic approach involves the use of 3-pyridineacetic acid ethyl ester as a starting material. This method employs catalytic hydrogenation using palladium on carbon (Pd/C) under controlled conditions, resulting in high yields and purity suitable for industrial applications .
| Synthesis Method | Starting Material | Catalyst | Yield |
|---|---|---|---|
| Hydrogenation | 3-Pyridineacetic Acid Ethyl Ester | Pd/C | High (up to 100%) |
| Quaternization followed by reduction | Benzyl Chloride | Pd/C | High |
Case Studies and Research Findings
Several studies have documented the applications of this compound in clinical settings.
Clinical Trials
Clinical trials involving dual-action histamine H3 receptor antagonists have shown promising results in enhancing opioid analgesia and alleviating neuropathic pain. The inclusion of piperidine derivatives has been pivotal in these developments, showcasing their role in improving therapeutic outcomes .
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of piperidine derivatives, including this compound. Studies indicate that these compounds can inhibit bacterial β-lactamases, which are critical for treating bacterial infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physical properties:
Key Structural and Functional Differences
- Substituent Effects: this compound lacks the ester or ketone groups present in Ethyl 3-piperidinecarboxylate hydrochloride and Ethyl 4-piperidone-3-carboxylate hydrochloride, which reduces its electrophilicity and alters solubility .
Pharmacological Potential
- Ethyl 3-piperidinecarboxylate hydrochloride (nipecotate derivative) is a precursor for GABA analogs, highlighting the therapeutic relevance of piperidine-based hydrochlorides .
- Aromatic Derivatives : Compounds like [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride are explored as intermediates in antipsychotic drug synthesis, leveraging their structural rigidity for receptor binding .
Physicochemical Properties
- Melting Points : Ethyl 4-piperidone-3-carboxylate hydrochloride has a high melting point (172–175°C), likely due to ionic interactions, whereas aliphatic derivatives like 2-(1-Ethylpiperidin-4-yl)ethanamine are liquids at room temperature .
- Solubility : The hydrochloride salt of 1-Ethyl-3-piperidinamine likely exhibits higher water solubility compared to neutral analogs like 1-Ethylpiperazine (bp: 157°C), which lacks ionizable groups .
Preparation Methods
Alkylation of Piperidine Derivatives
Alkylation remains a cornerstone method for synthesizing 1-ethyl-3-piperidinamine hydrochloride. This approach typically involves introducing an ethyl group to the piperidine backbone through nucleophilic substitution or catalytic alkylation. For instance, 3-aminopiperidine serves as a primary substrate, reacting with ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like sodium hydroxide . The reaction proceeds under reflux conditions in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran), achieving moderate yields of 50–65% .
A critical challenge lies in regioselectivity, as competing alkylation at alternative nitrogen or carbon sites may occur. To mitigate this, steric hindrance is exploited by protecting the primary amine group prior to ethylation. For example, Boc (tert-butyloxycarbonyl) protection of 3-aminopiperidine ensures selective ethylation at the secondary amine, followed by hydrochloric acid-mediated deprotection to yield the target compound . This method’s scalability is evidenced by patents describing multi-kilogram syntheses, with optimized protocols achieving 70–80% purity post-crystallization .
Resolution of Racemic Mixtures
Chiral resolution is pivotal for obtaining enantiomerically pure this compound, particularly when the compound exhibits stereospecific biological activity. Patent CN104876856A discloses a resolution method using (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as a chiral resolving agent. The racemic 3-aminopiperidine forms diastereomeric salts with the resolving agent, which are separated via fractional crystallization. Subsequent treatment with hydrochloric acid in isopropanol yields the (R)-enantiomer of 3-piperidinamine dihydrochloride with >99% enantiomeric excess (e.e.) .
This method’s efficacy hinges on solvent selection and temperature control. For instance, trimethyl carbinol-water mixtures enhance salt solubility differences, while reflux conditions (80–100°C) accelerate crystallization . Although resolution achieves high enantiopurity, its economic viability is limited by the cost of chiral auxiliaries and lower overall yields (50–60%) compared to asymmetric synthesis .
Reductive Amination of 3-Piperidone
Reductive amination offers a streamlined route to this compound by concurrently introducing the ethyl group and reducing the ketone intermediate. As detailed in PMC3310199 , 3-piperidone reacts with ethylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the secondary amine. The reaction proceeds under mild conditions (room temperature, 24–48 hours) in dichloromethane or methanol, affording yields of 60–75% .
Key advantages include minimal byproduct formation and compatibility with Boc-protected intermediates. For example, reductive amination of Boc-3-piperidone with ethyl glycinate followed by acidic deprotection yields the hydrochloride salt without racemization . Spectral confirmation via ¹H NMR and IR ensures structural fidelity, with characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃) and 3300 cm⁻¹ (N-H stretch) .
Pyridine-Based Derivatization
An alternative route, described in patent CN101723879A , utilizes 3-pyridine acetic acid hydrochloride as a starting material. Hydrogenation of the pyridine ring over palladium-on-carbon (Pd/C) under high-pressure H₂ (50–100 psi) generates the piperidine framework. Subsequent ethylation via nucleophilic substitution with ethyl bromide introduces the ethyl group, followed by amine hydrochloridation using concentrated HCl .
This method’s robustness is demonstrated by its scalability, with batches exceeding 1 kg reported in industrial settings . However, the necessity for high-pressure equipment and palladium catalysts increases operational costs, rendering it less accessible for small-scale laboratories.
Large-Scale Synthesis and Industrial Optimization
Industrial production of this compound prioritizes cost-efficiency and yield maximization. Patent US20100029941A1 outlines a multi-step protocol involving:
-
Esterification of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol.
-
Cyclization using sodium methoxide to form (R)-3-aminopiperidin-2-one hydrochloride.
-
Reduction with lithium aluminum hydride (LiAlH₄) to yield (R)-3-aminopiperidine, followed by HCl treatment .
This method achieves an overall yield of 65–70% at the kilogram scale, with purity ≥98% confirmed by HPLC . Critical parameters include temperature control (–10°C for cyclization, 58–60°C for reduction) and solvent selection (methanol-methyl tert-butyl ether mixtures) .
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation | 3-Aminopiperidine | 50–65 | 70–80 | Simplicity, scalability | Regioselectivity challenges |
| Chiral Resolution | Racemic 3-aminopiperidine | 50–60 | >99 e.e. | High enantiopurity | Costly resolving agents |
| Reductive Amination | 3-Piperidone | 60–75 | 85–90 | Mild conditions, minimal byproducts | Requires Boc protection |
| Pyridine Derivatization | 3-Pyridine acetic acid | 55–65 | 75–85 | Scalable, versatile intermediates | High-pressure equipment needed |
| Industrial Process | (R)-2,5-Diaminopentanoic acid | 65–70 | ≥98 | High yield, industrial feasibility | Multi-step, complex optimization |
Q & A
Q. What are the recommended safety protocols for handling 1-Ethyl-3-piperidinamine Hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested per EN 374 standards), safety goggles, and flame-retardant antistatic lab coats. Use respiratory protection if ventilation is inadequate .
- Ventilation: Ensure fume hoods or local exhaust systems are operational. Eyewash stations and safety showers must be accessible .
- Storage: Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Avoid electrostatic buildup by grounding equipment .
- Spill Management: Contain spills using absorbents like sand or diatomite. Collect waste in sealed containers for hazardous disposal .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Answer:
- Reductive Amination: React 3-piperidinamine with ethyl aldehyde/ketone in the presence of a reducing agent (e.g., sodium borohydride) under acidic conditions .
- N-Alkylation: Introduce the ethyl group via alkyl halides (e.g., ethyl bromide) using a base like triethylamine to deprotonate the amine .
- Purification: Crystallize the product from ethanol or methanol to isolate the hydrochloride salt. Monitor purity via HPLC or TLC .
Q. How can researchers determine the physicochemical properties of this compound experimentally?
Answer:
- Melting Point: Use differential scanning calorimetry (DSC) or capillary methods. Compare with literature values (e.g., analogs like 3-Methyl-4-piperidone Hydrochloride, mp ~157°C) .
- Solubility: Perform shake-flask tests in water, ethanol, and DMSO. Quantify via UV-Vis spectroscopy or gravimetry .
- Stability: Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via NMR or mass spectrometry .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for characterizing the purity of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm structural integrity. Compare chemical shifts with reference standards (e.g., USP pyridine derivatives) .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks and detect impurities (<0.5% threshold) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and salt formation .
Q. How can researchers address discrepancies in reported physicochemical data across studies?
Answer:
- Method Validation: Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination) .
- Cross-Lab Collaboration: Share samples with independent labs to rule out instrumentation bias .
- Statistical Analysis: Apply multivariate analysis to identify outliers and confirm reproducibility .
Q. What methodologies are suitable for assessing the environmental impact of this compound given limited ecological data?
Answer:
- Read-Across Analysis: Use toxicity data from structurally similar compounds (e.g., piperidine derivatives) to estimate ecotoxicological endpoints .
- In Silico Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to predict biodegradation and bioaccumulation .
- Microcosm Studies: Evaluate soil mobility and aquatic toxicity in controlled lab ecosystems .
Q. How can the stability of this compound be optimized under varying experimental conditions?
Answer:
- pH Stability: Test buffered solutions (pH 3–9) at 25°C and 40°C. Use HPLC to monitor degradation products .
- Light Sensitivity: Conduct photostability studies per ICH Q1B guidelines using UV-Vis exposure chambers .
- Excipient Compatibility: Screen with common excipients (e.g., lactose, PVP) via isothermal stress testing .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Answer:
- Dose-Response Refinement: Adjust concentrations to account for metabolic differences (e.g., hepatic clearance in vivo) .
- Metabolite Profiling: Identify active/inactive metabolites using LC-MS/MS and compare activity profiles .
- Tissue-Specific Assays: Use organoid models or ex vivo tissue slices to bridge in vitro-in vivo gaps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
